molecular formula C15H14N2 B144741 1-Benzyl-3-methyl-1H-indazole CAS No. 128364-67-0

1-Benzyl-3-methyl-1H-indazole

Cat. No.: B144741
CAS No.: 128364-67-0
M. Wt: 222.28 g/mol
InChI Key: LZTZFGBSJUIHRJ-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzyl-3-methyl-1H-indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-1H-indazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the functional groups present on the indazole ring .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-methyl-1H-indazole is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. The presence of the benzyl and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-benzyl-3-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-12-14-9-5-6-10-15(14)17(16-12)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTZFGBSJUIHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC=CC=C12)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562961
Record name 1-Benzyl-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128364-67-0
Record name 1-Benzyl-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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